"Potassium 3-sulphonatopropyl acrylate synthesis and characterization"
"Potassium 3-sulphonatopropyl acrylate synthesis and characterization"
An In-depth Technical Guide to the Synthesis and Characterization of Potassium 3-sulphonatopropyl acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Monomer
Potassium 3-sulphonatopropyl acrylate (KSPA) is a functional monomer of significant interest in the realms of polymer chemistry, materials science, and biomedical engineering.[1][2][3] Its molecular structure uniquely combines a reactive acrylate group with a hydrophilic sulfonate group, rendering it an invaluable building block for the synthesis of advanced functional polymers.[1][4] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of KSPA, offering field-proven insights for researchers and drug development professionals.
The utility of KSPA stems from its capacity to introduce ionic moieties into polymer chains, thereby modulating properties such as water solubility, ionic conductivity, and biocompatibility.[1][2] These characteristics are particularly sought after in the development of materials for biomedical applications, including drug delivery systems, wound healing hydrogels, and biocompatible coatings.[1][5][6]
Core Properties of Potassium 3-sulphonatopropyl acrylate
A thorough understanding of the fundamental physicochemical properties of KSPA is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₉KO₅S | [1][][8] |
| Molecular Weight | ~232.30 g/mol | [1][][8][9] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Melting Point | 302 °C (with decomposition) | [1][][10] |
| IUPAC Name | Potassium 3-prop-2-enoyloxypropane-1-sulfonate | [5][8] |
| SMILES | C=CC(=O)OCCCS(=O)(=O)[O-].[K+] | [1][8] |
| InChI Key | VSFOXJWBPGONDR-UHFFFAOYSA-M | [1][5][8] |
Synthesis of Potassium 3-sulphonatopropyl acrylate: A Guided Protocol
The synthesis of KSPA is typically achieved through a multi-step process that involves the reaction of acrylic acid with a suitable sulfonating agent, followed by neutralization.[1] The causality behind the chosen reagents and conditions is critical for achieving a high-purity product.
Guiding Principles: The Chemistry Behind the Synthesis
The synthesis hinges on the nucleophilic addition of a hydroxyl group to the activated double bond of acrylic acid, followed by the introduction of the sulfonate group. The final step involves a neutralization reaction to form the potassium salt, which enhances the monomer's stability and water solubility. The choice of a sulfonating agent and the precise control of reaction parameters such as temperature and pH are crucial to minimize side reactions and maximize the yield of the desired product.[1]
Visual Workflow of the Synthesis
Caption: A schematic overview of the KSPA synthesis process.
Detailed Step-by-Step Experimental Protocol
This protocol is a representative method for the synthesis of KSPA.
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Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Initial Reaction: Charge the flask with acrylic acid and a suitable solvent. Cool the mixture in an ice bath.
-
Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., 1,3-propanesultone) to the cooled acrylic acid solution via the dropping funnel while maintaining a low temperature to control the exothermic reaction.
-
Reaction Progression: Allow the reaction to proceed at a controlled temperature for several hours with continuous stirring. Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Neutralization: Once the reaction is complete, carefully add a solution of potassium hydroxide (KOH) dropwise to neutralize the reaction mixture to a pH of approximately 7.[1] This step is critical for the formation of the potassium salt.
-
Purification: The crude KSPA can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to remove unreacted starting materials and byproducts.[1]
-
Drying and Storage: Dry the purified KSPA under vacuum to obtain a white crystalline powder. Store the final product in a cool, dry place to prevent degradation.[1]
Characterization of Potassium 3-sulphonatopropyl acrylate: A Multi-faceted Approach
Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized KSPA. A combination of spectroscopic and thermal analysis techniques provides a complete profile of the monomer.
Visual Workflow of the Characterization Process
Caption: A workflow for the comprehensive characterization of KSPA.
Structural Elucidation
Principle and Rationale: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. ¹H NMR identifies the different types of protons and their chemical environments, while ¹³C NMR provides information about the carbon skeleton.
Detailed Protocol for Sample Preparation and Analysis:
-
Sample Preparation: Dissolve a small amount of the purified KSPA in a suitable deuterated solvent (e.g., D₂O).
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain high-resolution spectra for analysis.
Expected Spectral Features:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~6.0-6.5 | m | Vinylic protons (CH₂=CH-) |
| ¹H | ~4.2 | t | -O-CH₂- |
| ¹H | ~2.7 | t | -CH₂-SO₃K |
| ¹³C | ~165-170 | s | Carbonyl carbon (C=O) |
| ¹³C | ~125-135 | d, t | Vinylic carbons (CH₂=CH-) |
| ¹³C | ~60-65 | t | -O-CH₂- |
| ¹³C | ~45-50 | t | -CH₂-SO₃K |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
Principle and Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and sensitive technique for confirming the successful synthesis of KSPA.
Detailed Protocol for Sample Preparation and Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of KSPA with dry potassium bromide or use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid sample.
-
Analysis: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1720-1740 | C=O stretch | Acrylate carbonyl |
| ~1620-1640 | C=C stretch | Vinylic double bond |
| ~1150-1250 | S=O stretch | Sulfonate group |
| ~1040-1060 | S-O stretch | Sulfonate group |
| ~2900-3100 | C-H stretch | Aliphatic and vinylic C-H |
The presence of these characteristic bands in the FTIR spectrum provides strong evidence for the successful synthesis of KSPA.[6][11][12]
Thermal Properties
Principle and Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting and glass transitions.
Detailed Protocol for Analysis:
-
Sample Preparation: Place a small, accurately weighed amount of KSPA into an appropriate TGA or DSC pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.[6]
-
Data Interpretation: Analyze the resulting TGA and DSC curves to determine the decomposition temperature and identify any thermal events. For KSPA, a sharp weight loss in the TGA curve around 302 °C corresponds to its decomposition.[1] DSC analysis of polymerized KSPA can reveal information about the thermal properties of the resulting polymer.[6][13]
Applications in Drug Development and Materials Science
The unique properties of KSPA make it a highly valuable monomer in the development of advanced materials for the pharmaceutical and biomedical fields.
-
Hydrogels for Controlled Drug Release: KSPA is frequently used in the synthesis of superabsorbent and superporous hydrogels.[1][][9] The ionic sulfonate groups can interact with charged drug molecules, enabling ion-exchange controlled release, which is highly desirable for sustained drug delivery.[6]
-
Biomedical Coatings and Wound Healing: The hydrophilicity and biocompatibility imparted by the sulfonate groups make KSPA-based polymers suitable for biomedical coatings that can improve moisture retention and reduce friction.[2] Furthermore, hydrogels derived from KSPA have been explored for wound healing applications due to their ability to maintain a moist environment and potentially deliver therapeutic agents.[1][9]
-
Enhanced Polymer Properties: The incorporation of KSPA into polymer backbones can improve various properties, including water absorption, adhesion, and antistatic characteristics.[3][4]
Conclusion: A Versatile Monomer with Broad Potential
Potassium 3-sulphonatopropyl acrylate is a monomer with a unique combination of properties that make it highly attractive for a wide range of applications, particularly in the biomedical and pharmaceutical sectors. A thorough understanding of its synthesis and comprehensive characterization using techniques such as NMR, FTIR, and thermal analysis is crucial for ensuring its quality and performance in advanced material design. As research in drug delivery, tissue engineering, and biocompatible materials continues to evolve, the demand for well-characterized functional monomers like KSPA is expected to grow, paving the way for new and innovative solutions.
References
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J&K Scientific LLC. (n.d.). Potassium 3-sulphonatopropyl acrylate | 31098-20-1. Retrieved from [Link]
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National Institutes of Health. (2024). 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1: Synthesis of poly(potassium 3-sulfopropyl methacrylate).... Retrieved from [Link]
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SpectraBase. (n.d.). 3-SULFOPROPYL ACRYLATE, POTASSIUM SALT, 98%. Retrieved from [Link]
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ResearchGate. (n.d.). Overentrant swelling behaviour of poly(potassium, 3-sulfopropyl acrylate-acrylic acid) gels. Retrieved from [Link]
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PubChem. (n.d.). 3-Sulfopropyl acrylate potassium salt. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra for composite hydrogels with various sulfo-containing components in polymer matrix. Retrieved from [Link]
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ResearchGate. (n.d.). 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application. Retrieved from [Link]
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TMALAB. (n.d.). 3-Sulfopropyl acrylate, potassium salt (SPAK). Retrieved from [Link]
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